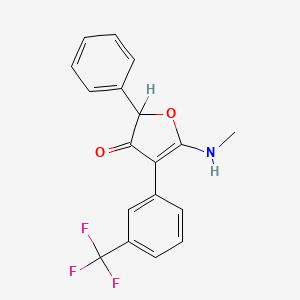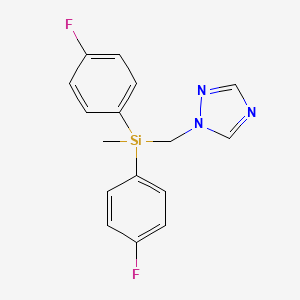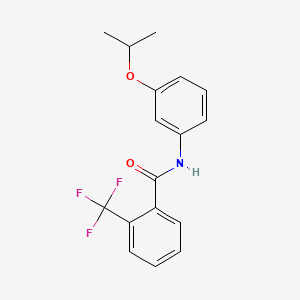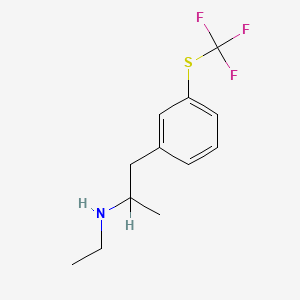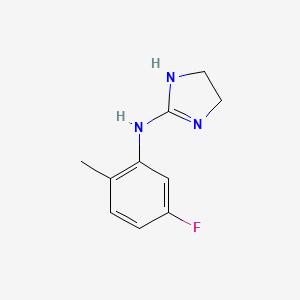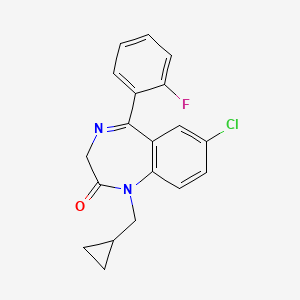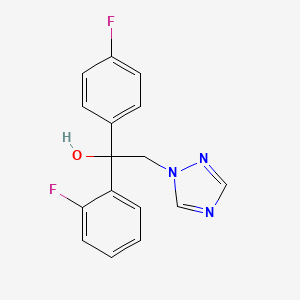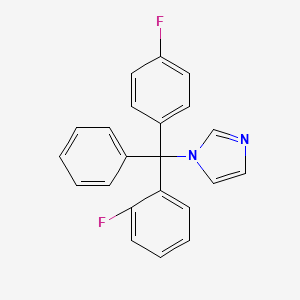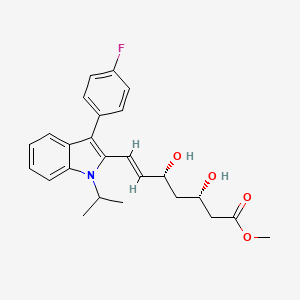
Cyclic pyranopterin monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is marketed under the brand name Nulibry and was first approved for medical use in the United States in February 2021 . Molybdenum cofactor deficiency type A is characterized by the inability to produce cyclic pyranopterin monophosphate, leading to severe neurological symptoms and early childhood mortality .
Vorbereitungsmethoden
Fosdenopterin is synthesized through a series of chemical reactions that involve the formation of cyclic pyranopterin monophosphate. The synthetic route typically involves the use of guanosine triphosphate as a starting material, which undergoes several enzymatic and chemical transformations to yield the final product . The industrial production of fosdenopterin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet regulatory standards .
Analyse Chemischer Reaktionen
Fosdenopterin undergoes various chemical reactions, including:
Oxidation: Fosdenopterin can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the structure of fosdenopterin, potentially altering its efficacy.
Substitution: Substitution reactions involve replacing specific functional groups within the molecule, which can lead to the formation of new compounds with varied properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of fosdenopterin with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Fosdenopterin has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of cyclic pyranopterin monophosphate derivatives.
Biology: Investigated for its role in cellular processes and its potential to modulate enzyme activities.
Wirkmechanismus
Fosdenopterin works by replacing the missing cyclic pyranopterin monophosphate in patients with molybdenum cofactor deficiency type A. This compound is a precursor to molybdopterin, which is essential for the activity of several molybdenum-dependent enzymes, including sulfite oxidase, xanthine dehydrogenase, and aldehyde oxidase . By restoring the levels of this compound, fosdenopterin helps to normalize the function of these enzymes, reducing the accumulation of toxic sulfites and improving neurological outcomes .
Vergleich Mit ähnlichen Verbindungen
Fosdenopterin is unique in its ability to replace cyclic pyranopterin monophosphate in patients with molybdenum cofactor deficiency type A. Similar compounds include:
Recombinant this compound: Produced using recombinant DNA technology, this compound also aims to replace the missing cofactor in patients.
Synthetic molybdopterin analogs: These compounds mimic the structure and function of molybdopterin and are investigated for their potential therapeutic applications.
Fosdenopterin stands out due to its specific approval for treating molybdenum cofactor deficiency type A and its demonstrated efficacy in clinical trials .
Eigenschaften
| Molybdenum cofactor deficiency (MoCD) is a rare autosomal-recessive disorder in which patients are deficient in three molybdenum-dependent enzymes: sulfite oxidase (SOX), xanthine dehydrogenase, and aldehyde dehydrogenase. The loss of SOX activity appears to be the main driver of MoCD morbidity and mortality, as the build-up of neurotoxic sulfites typically processed by SOX results in rapid and progressive neurological damage. In MoCD type A, the disorder results from a mutation in the _MOCS1_ gene leading to deficient production of MOCS1A/B, a protein that is responsible for the first step in the synthesis of molybdenum cofactor: the conversion of guanosine triphosphate into cyclic pyranopterin monophosphate (cPMP). Fosdenopterin is an exogenous form of cPMP, replacing endogenous production and allowing for the synthesis of molybdenum cofactor to proceed. | |
CAS-Nummer |
150829-29-1 |
Molekularformel |
C10H14N5O8P |
Molekulargewicht |
363.22 g/mol |
IUPAC-Name |
(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one |
InChI |
InChI=1S/C10H14N5O8P/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16)/t2-,4-,5+,8-/m1/s1 |
InChI-Schlüssel |
CZAKJJUNKNPTTO-AJFJRRQVSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |
SMILES |
C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |
Kanonische SMILES |
C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |
Aussehen |
Solid powder |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Fosdenopterin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





